molecular formula C9H9NO B083609 Cinnamaldoxime CAS No. 13372-81-1

Cinnamaldoxime

Cat. No.: B083609
CAS No.: 13372-81-1
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DODKFZKMSA-N
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Description

Cinnamaldoxime is a compound with the molecular formula C9H9NO . It is also known by other synonyms such as 3-Phenyl-2-propenal oxime and N-cinnamylidenehydroxylamine . The molecular weight of this compound is 147.17 g/mol .


Synthesis Analysis

This compound has been used in the synthesis of isoquinoline through the Beckmann rearrangement . This process involves the use of different H-zeolites, K-10 montmorillonite clay, amorphous SiO2–Al2O3, and γ-alumina .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 20 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

This compound undergoes the Beckmann rearrangement to produce isoquinoline . Additionally, it can be dehydrated by a non-classical aldoxime dehydratase to produce cinnamonitrile .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 147.17 g/mol and a complexity of 146 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 32.6 Ų . It has a boiling point of 117-125°C .

Scientific Research Applications

  • Anticancer Properties :

    • Cinnamaldehyde induces apoptosis in human promyelocytic leukemia cells by generating reactive oxygen species (ROS) and inducing mitochondrial permeability transition, leading to cytochrome c release. This process is blocked by antioxidants, suggesting a ROS-mediated pathway (Ka et al., 2003).
    • It exhibits potential as an anticancer agent for various types of cancers, including leukemia, hepatocellular carcinoma, and oral cancer. Its mechanisms involve oxidative and antioxidative properties contributing to apoptosis in cancer cells and regulatory effects on cell invasion and metastasis (Hong et al., 2016).
  • Anti-inflammatory and Neuroprotective Effects :

    • Reduces interleukin (IL)-1β-induced cyclooxygenase-2 activity and prostaglandin E(2) production in rat cerebral microvascular endothelial cells, indicating anti-inflammatory properties (Guo et al., 2006).
    • Exhibits anxiolytic effects in mice, potentially useful for stress and anxiety-related disorders (Etaee et al., 2019).
  • Antimicrobial and Antifungal Effects :

    • Demonstrates antifungal activities against Aspergillus niger, suggesting potential as a natural food preservative (Sun et al., 2020).
    • Shows antimycobacterial activity comparable to ethambutol, a first-line anti-TB antibiotic, indicating potential for treating tuberculosis (Sawicki et al., 2018).
  • Chemical Synthesis Applications :

    • Cinnamaldoxime is used in the synthesis of cinnamonitrile via liquid-phase dehydration over modified Al-MCM-41 catalysts, highlighting its role in chemical transformations (Ghiaci et al., 2009).
  • Metabolic and Cardiovascular Effects :

    • Cinnamaldehyde has hypoglycemic and hypolipidemic effects in streptozotocin-induced diabetic rats, suggesting potential for diabetes treatment (Babu et al., 2007).
    • It inhibits ox-LDL-induced proliferation and migration in vascular smooth muscle cells, offering insights into atherosclerosis treatment (Li et al., 2018).

Mechanism of Action

Target of Action

Cinnamaldehyde oxime, also known as Cinnamaldoxime, is a derivative of cinnamaldehyde, a compound found in the bark of cinnamon trees . It has been reported to exhibit a broad range of biological activities, including antibiofilm and anthelmintic activities . The primary targets of cinnamaldehyde oxime are believed to be bacterial cells and nematodes, such as Candida albicans and Caenorhabditis elegans . It also targets key proteins involved in the NF-κB pathway .

Mode of Action

Cinnamaldehyde oxime interacts with its targets by inhibiting their growth and reproduction . It damages bacterial cell membranes, inhibits ATPase activity, disrupts energy metabolism, and prevents biofilm formation . In nematodes, it exhibits anthelmintic properties . It also inhibits the NF-κB pathway, which plays a crucial role in inflammation and immunity .

Biochemical Pathways

Cinnamaldehyde oxime affects multiple signaling pathways. It operates primarily by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also impacts the peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK), PI3K/insulin receptor substrate 1 (PI3K/IRS1), and retinol-binding protein 4/glucose transporters type 4 (RBP4/GLUT4) pathways . These pathways are involved in inflammation, energy metabolism, and glucose uptake .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy can be influenced by its chemical structure and the presence of other compounds

Result of Action

The action of cinnamaldehyde oxime results in the inhibition of bacterial growth and reproduction, prevention of biofilm formation, and disruption of energy metabolism . It also exhibits anthelmintic properties, effectively inhibiting the growth of nematodes . At the molecular level, it inhibits key proteins involved in the NF-κB pathway .

Action Environment

The action, efficacy, and stability of cinnamaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction between cinnamaldehyde oxime and its targets . Additionally, the presence of other compounds can influence its bioavailability and efficacy .

Safety and Hazards

Cinnamaldoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use only outdoors or in a well-ventilated area .

Future Directions

Cinnamaldoxime has potential applications in the fragrance industry. For instance, a non-classical aldoxime dehydratase can efficiently dehydrate this compound to produce cinnamonitrile, which is used as a fragrance ingredient in the food and cosmetic fields .

Biochemical Analysis

Biochemical Properties

Cinnamaldehyde Oxime interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit antibiofilm and anthelmintic activities

Cellular Effects

Cinnamaldehyde Oxime has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the formation of biofilms in Candida albicans, a common fungal pathogen . This suggests that Cinnamaldehyde Oxime may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the formation of oximes involves a reaction with a carbonyl compound, which is an essentially irreversible process as the adduct dehydrates

Temporal Effects in Laboratory Settings

It is known that the compound can significantly inhibit cell proliferation and change cell morphology

Dosage Effects in Animal Models

The effects of Cinnamaldehyde Oxime at different dosages in animal models have not been extensively studied. It has been found to have anxiolytic effects in animal models when inhaled as part of cinnamon essential oil

Metabolic Pathways

It is known that the compound can be synthesized from intracellular L-phenylalanine, which requires the activities of three enzymes: phenylalanine-ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and cinnamoyl-CoA reductase (CCR) .

Subcellular Localization

It is known that the compound can significantly inhibit cell proliferation and change cell morphology , suggesting that it may have effects on its activity or function in specific compartments or organelles

Properties

{ "Design of the Synthesis Pathway": "Cinnamaldoxime can be synthesized from cinnamaldehyde using hydroxylamine hydrochloride as a reagent.", "Starting Materials": [ "Cinnamaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Dissolve cinnamaldehyde in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for 2 hours", "Cool the mixture and add water to it", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to get cinnamaldoxime as a yellow solid" ] }

CAS No.

13372-81-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(NZ)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8-

InChI Key

RUQDOYIAKHIMAN-DODKFZKMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\O

SMILES

C1=CC=C(C=C1)C=CC=NO

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO

13372-81-1
59336-59-3
20707-70-4

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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